molecular formula C71H100FN21O19S2 B10846389 Ac-ICVWQD(5fW)GAHRCT-NH2

Ac-ICVWQD(5fW)GAHRCT-NH2

Cat. No.: B10846389
M. Wt: 1634.8 g/mol
InChI Key: KSDNMEGNCSHTNC-MZUDAGKNSA-N
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Description

Ac-ICVWQD(5fW)GAHRCT-NH2 is a synthetic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its ability to inhibit the complement system, specifically targeting the complement component 3 (C3). The peptide sequence includes a modified tryptophan residue, 5-fluorotryptophan, which enhances its binding affinity and inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-ICVWQD(5fW)GAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The incorporation of 5-fluorotryptophan is achieved using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ac-ICVWQD(5fW)GAHRCT-NH2 primarily undergoes non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its binding to the complement component 3 (C3). The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine). The reactions are carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The primary product of the synthesis is the desired peptide, this compound. Side products may include truncated or misfolded peptides, which are typically removed during the purification process .

Scientific Research Applications

Ac-ICVWQD(5fW)GAHRCT-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating the complement system, which is part of the immune response.

    Medicine: Explored as a potential therapeutic agent for diseases involving complement system dysregulation, such as autoimmune diseases and inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Ac-ICVWQD(5fW)GAHRCT-NH2 exerts its effects by binding to the complement component 3 (C3). This binding inhibits the activation of the complement cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis. The peptide’s interaction with C3 is mediated by hydrogen bonds and hydrophobic interactions involving the modified tryptophan residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-ICVWQD(5fW)GAHRCT-NH2 is unique due to the presence of 5-fluorotryptophan, which significantly enhances its binding affinity and inhibitory activity compared to other similar peptides. This modification allows for more effective inhibition of the complement system, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C71H100FN21O19S2

Molecular Weight

1634.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C71H100FN21O19S2/c1-8-33(4)57(83-36(7)95)69(110)91-52(30-114)66(107)92-56(32(2)3)68(109)89-48(20-37-25-78-43-13-10-9-12-41(37)43)63(104)85-46(17-18-53(73)96)62(103)88-50(24-55(98)99)65(106)87-47(21-38-26-79-44-16-15-39(72)22-42(38)44)60(101)80-28-54(97)82-34(5)59(100)86-49(23-40-27-76-31-81-40)64(105)84-45(14-11-19-77-71(74)75)61(102)90-51(29-113)67(108)93-58(35(6)94)70(111)112/h9-10,12-13,15-16,22,25-27,31-35,45-52,56-58,78-79,94,113-114H,8,11,14,17-21,23-24,28-30H2,1-7H3,(H2,73,96)(H,76,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t33-,34-,35+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

KSDNMEGNCSHTNC-MZUDAGKNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

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